

N-Propyl-p-toluenesulfonamide chemical properties

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Compound of Interest

Compound Name: *N-Propyl-p-toluenesulfonamide*

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An In-depth Technical Guide to the Chemical Properties of **N-Propyl-p-toluenesulfonamide**

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and safety information for **N-Propyl-p-toluenesulfonamide**. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. All quantitative data is presented in tabular format for clarity and ease of comparison. A detailed experimental protocol for its synthesis is also included.

Chemical and Physical Properties

N-Propyl-p-toluenesulfonamide is a derivative of p-toluenesulfonamide, a compound with applications in organic synthesis and as a plasticizer.^[1] The properties of **N-Propyl-p-toluenesulfonamide** are summarized below, with data for the parent compound, p-Toluenesulfonamide, provided for context.

Table 1: Physical and Chemical Properties of **N-Propyl-p-toluenesulfonamide**

Property	Value	Source
IUPAC Name	4-methyl-N-propylbenzenesulfonamide	[2]
Synonyms	N-Propyl-P-Toluenesulfonamide, 4-Methyl-N-propylbenzenesulfonamide	[2]
CAS Number	1133-12-6	[2]
Molecular Formula	C10H15NO2S	Calculated
Molecular Weight	213.30 g/mol	Calculated
Boiling Point	325.5°C at 760mmHg	[2]
Melting Point	48.3-51.2°C	[3]
Solubility	Insoluble in water.[4]	[4]

Table 2: Comparative Properties of p-Toluenesulfonamide (Parent Compound)

Property	Value	Source
CAS Number	70-55-3	[5]
Molecular Formula	C7H9NO2S	[5][6]
Molecular Weight	171.22 g/mol	[6]
Melting Point	134-137 °C	
Boiling Point	221 °C at 10 mmHg	[7]
Flash Point	202 °C	[7]
Solubility in Water	0.32 g/100 mL (25 °C)	[7][8]
Solubility in other solvents	Soluble in DMSO and alcohol. [8][9]	[8][9]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **N-Propyl-p-toluenesulfonamide**. Available spectral information includes:

- ¹³C NMR: Spectra are available for p-Toluenesulfonamide, N-propyl-.[\[10\]](#)
- Infrared (IR): Transmission IR spectra have been recorded.[\[10\]](#)
- Mass Spectrometry (MS): Mass spectra obtained via Gas Chromatography (GC) are available.[\[10\]](#)

For the related compound, Propyl p-toluenesulfonate, various spectra are also available including ¹H NMR, IR, and ¹³C NMR.[\[11\]](#)

Reactivity and Stability

- Stability: **N-Propyl-p-toluenesulfonamide** is stable under normal conditions.[\[4\]](#)
- Hazardous Reactions: No hazardous reactions are reported under normal processing.[\[4\]](#) Hazardous polymerization does not occur.[\[4\]](#)
- Incompatible Materials: It is incompatible with strong oxidizing agents.[\[4\]](#)[\[7\]](#) The parent compound, p-toluenesulfonamide, is also incompatible with strong bases.[\[7\]](#)
- Decomposition: When heated to decomposition, it may emit toxic fumes of nitrogen oxides and sulfur oxides.[\[6\]](#) Hazardous decomposition products under fire conditions include carbon monoxide, carbon dioxide, and sulfur oxides.[\[4\]](#)[\[7\]](#)

Experimental Protocols

Synthesis of N-Propyl-p-toluenesulfonamide

A representative method for the synthesis of N-alkyl-p-toluenesulfonamides involves the direct reaction of anhydrous p-toluenesulfonic acid with a primary amine in the presence of a catalyst and a dehydrating agent.[\[3\]](#)[\[12\]](#)

Materials:

- Anhydrous p-toluenesulfonic acid

- n-Propylamine
- Dichloromethane (solvent)
- Catalyst (e.g., PIMs supported solid super acid)[12]
- Molecular Sieves 5A (dehydrating agent)[3][12]
- 0.5 mol/L Hydrochloric acid solution
- 0.5 mol/L Sodium hydroxide solution
- Saturated Sodium Chloride solution
- Anhydrous sodium sulfate
- 50% Ethanol aqueous solution

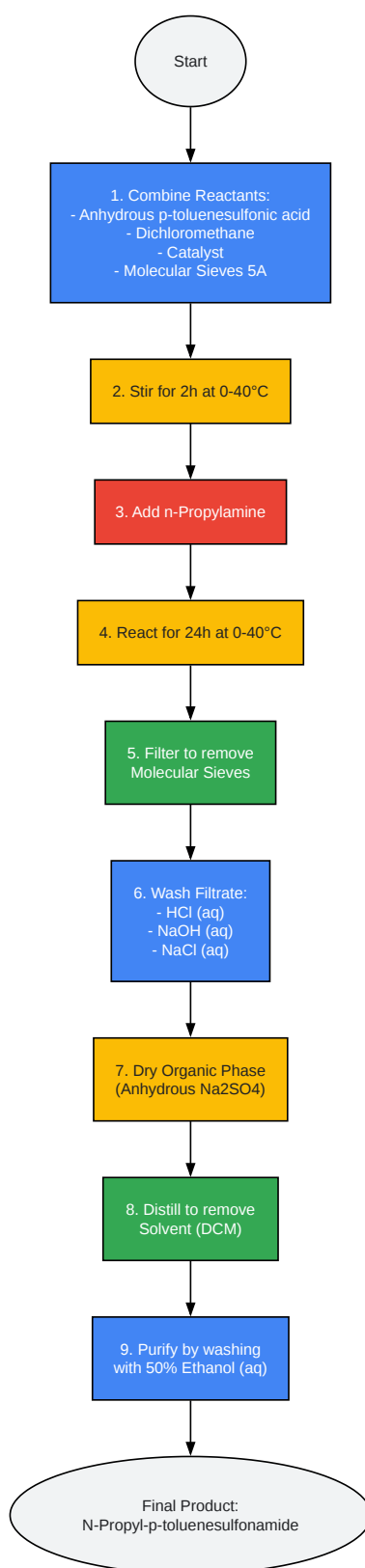
Procedure:

- Dissolve anhydrous p-toluenesulfonic acid in dichloromethane in a reaction vessel.[3]
- Add the catalyst (5-10% w/w) and molecular sieves 5A to the solution.[3]
- Stir the mixture for 2 hours while maintaining the temperature between 0-40°C.[3]
- Add n-propylamine to the reaction mixture and continue to stir at 0-40°C for 24 hours.[3]
- After the reaction is complete, remove the molecular sieves by filtration.[3][12]
- Wash the filtrate sequentially with 0.5 mol/L hydrochloric acid solution, 0.5 mol/L sodium hydroxide solution, and saturated NaCl solution.[3][12]
- Separate the organic phase and dry it over anhydrous sodium sulfate.[3]
- Remove the desiccant by filtration and recover the dichloromethane solvent by distillation to obtain the crude **N-n-propyl-p-toluenesulfonamide**. [3]

- Wash the crude product with a 50% ethanol aqueous solution and dry to yield the purified product.^[3]

Visualizations

As there is no available information on signaling pathways involving **N-Propyl-p-toluenesulfonamide**, the following diagram illustrates the experimental workflow for its synthesis.



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Caption: Experimental workflow for the synthesis of **N-Propyl-p-toluenesulfonamide**.

Safety and Handling

- General Handling: Handle in accordance with good industrial hygiene and safety practices.
[4] Ensure adequate ventilation.[4] Avoid contact with skin, eyes, and clothing.[4]
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4] In case of insufficient ventilation, wear suitable respiratory equipment.[7]
- First Aid:
 - Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[4]
 - Eye Contact: Rinse cautiously with water for several minutes.[4]
 - Ingestion: Clean mouth with water and drink plenty of water afterwards.[4]
- Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[13] Wear self-contained breathing apparatus.[4]

Conclusion

This technical guide has summarized the key chemical properties, a detailed synthesis protocol, and safety information for **N-Propyl-p-toluenesulfonamide**. The provided data serves as a valuable resource for professionals engaged in chemical research and development. Further research is required to elucidate the biological activities and potential signaling pathways associated with this compound.

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